molecular formula C13H15FN2O B2830963 N-[cyano(2-fluorophenyl)methyl]-2-methylbutanamide CAS No. 1355730-26-5

N-[cyano(2-fluorophenyl)methyl]-2-methylbutanamide

Cat. No. B2830963
CAS RN: 1355730-26-5
M. Wt: 234.274
InChI Key: BBLSDWXNFANPKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as nucleophilic substitution or addition, where a nucleophile (a species rich in electrons) reacts with an electrophile (a species deficient in electrons). For instance, the cyano group might be introduced via a reaction with cyanide ion .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present. For example, the cyano group might undergo hydrolysis to give a carboxylic acid and ammonia .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it were a drug, it might interact with a specific biological target to exert its effects .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. It’s important to refer to the material safety data sheet (MSDS) for information on hazards, handling, storage, and disposal .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promising biological activity, it might be studied further as a potential drug .

properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-2-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c1-3-9(2)13(17)16-12(8-15)10-6-4-5-7-11(10)14/h4-7,9,12H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLSDWXNFANPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC(C#N)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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